molecular formula C12H11NO2S B1623955 Methyl (4-phenyl-1,3-thiazol-2-yl)acetate CAS No. 93001-82-2

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1623955
CAS No.: 93001-82-2
M. Wt: 233.29 g/mol
InChI Key: OGNQEXKJRUCLAY-UHFFFAOYSA-N
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Description

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a phenyl group at the 4-position and an acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylthiosemicarbazide with α-bromoacetophenone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final product is then esterified using methanol and an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize continuous flow reactors and automated systems to ensure consistency and efficiency. Purification is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-phenyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-phenyl-1,3-thiazol-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-phenyl-1,3-thiazol-2-yl)acetate: Characterized by a phenyl group at the 4-position and an acetate group at the 2-position.

    Ethyl (4-phenyl-1,3-thiazol-2-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (4-methyl-1,3-thiazol-2-yl)acetate: Contains a methyl group at the 4-position instead of a phenyl group.

Uniqueness

This compound is unique due to the presence of both a phenyl group and an acetate group, which confer specific chemical and biological properties. The phenyl group enhances its hydrophobicity and potential for π-π interactions, while the acetate group provides a site for further chemical modifications .

Properties

IUPAC Name

methyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)7-11-13-10(8-16-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQEXKJRUCLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427876
Record name methyl (4-phenyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93001-82-2
Record name methyl (4-phenyl-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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